molecular formula Al2H36O30S3 B1260447 Aluminium Sulfate Octadecahydrate CAS No. 7784-31-8

Aluminium Sulfate Octadecahydrate

Cat. No.: B1260447
CAS No.: 7784-31-8
M. Wt: 666.4 g/mol
InChI Key: AMVQGJHFDJVOOB-UHFFFAOYSA-H
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Description

Aluminium sulfate octadecahydrate, with the chemical formula Al₂(SO₄)₃·18H₂O, is a hydrated form of aluminium sulfate. This compound is widely used in various industries due to its unique properties, such as its ability to act as a coagulating agent. It appears as a white crystalline solid and is highly soluble in water .

Mechanism of Action

Target of Action

Aluminum sulfate octadecahydrate, also known as Patent alum, primarily targets impurities in water . It is used as a coagulating agent in the purification of drinking water and wastewater treatment plants . It promotes particle collision by neutralizing charge, causing the microscopic impurities in the water to coagulate or clump together .

Mode of Action

The compound interacts with its targets (impurities in water) through a process known as coagulation . When added to water, it neutralizes the charge of particles, allowing them to stick together into larger clumps, or “flocs,” which can then be easily removed . This interaction results in the clarification of the water .

Biochemical Pathways

It is known that the compound can cause significant changes in protein profiles . For example, in acute and subacute treatments, it has been observed to cause a significant increase in albumin and globulin .

Pharmacokinetics

It is known that the compound is soluble in water , with a solubility of 364 g/L . This high solubility suggests that it could be readily absorbed and distributed in an aquatic environment. The compound decomposes at 90 °C .

Result of Action

The primary result of Aluminum sulfate octadecahydrate’s action is the clarification of water . By causing impurities to coagulate, it allows for their easy removal, resulting in cleaner, safer water . On a molecular level, it can cause changes in protein profiles . On a cellular level, it can cause tissue damage in the kidney of the chick .

Action Environment

The action of Aluminum sulfate octadecahydrate can be influenced by various environmental factors. For instance, the solubility of Aluminum, as with other metals, is highly pH-dependent, increasing when pH decreases . Therefore, soil acidification, linked to climate change, could affect the bioavailability of Aluminum in the aquatic environment, potentially increasing its ecotoxicological effects on semi-closed (Bays, Mediterranean Sea, etc.) or closed (lakes, etc.) aquatic ecosystems . Furthermore, the compound’s effectiveness as a coagulant can be influenced by factors such as water temperature, coagulant concentration, mixing time, and settling time .

Biochemical Analysis

Biochemical Properties

Aluminium Sulfate Octadecahydrate plays a significant role in biochemical reactions, particularly as a flocculating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can bind to proteins and enzymes, forming stable complexes that can alter their activity. This interaction is crucial in processes such as water purification, where this compound helps in the aggregation of impurities, making them easier to remove .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce oxidative stress in cells, leading to changes in gene expression and metabolic activity. This can result in altered cellular functions and, in some cases, cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and enzymes, inhibiting or activating their functions. This binding can lead to changes in gene expression, enzyme activity, and overall cellular function. For instance, this compound can inhibit the activity of certain enzymes involved in cellular metabolism, leading to a decrease in metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its effectiveness. Additionally, long-term exposure to this compound can result in chronic cellular effects, such as persistent oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. For example, high doses of this compound have been associated with adverse effects such as oxidative stress, inflammation, and damage to various organs. These effects highlight the importance of dosage in determining the safety and efficacy of this compound in biochemical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For instance, this compound can inhibit enzymes involved in the tricarboxylic acid (TCA) cycle, leading to a decrease in energy production and altered metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For example, this compound can bind to proteins in the bloodstream, facilitating its transport to different tissues. This distribution is crucial for its biochemical effects and overall function .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can accumulate in the mitochondria, where it can exert its effects on cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminium sulfate octadecahydrate is typically synthesized by reacting aluminium hydroxide (Al(OH)₃) with sulfuric acid (H₂SO₄). The reaction is exothermic and produces aluminium sulfate and water: [ \text{2 Al(OH)}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Al}_2(\text{SO}_4)_3 + 6 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, aluminium sulfate is produced by treating bauxite ore with sulfuric acid. The mixture is heated, and the resulting solution is allowed to crystallize, forming this compound .

Types of Reactions:

  • Hydrolysis: this compound undergoes hydrolysis in water, forming aluminium hydroxide and sulfuric acid. [ \text{Al}_2(\text{SO}_4)_3 + 6 \text{H}_2\text{O} \rightarrow 2 \text{Al(OH)}_3 + 3 \text{H}_2\text{SO}_4 ]

  • Decomposition: When heated, it decomposes to form aluminium oxide and sulfur trioxide. [ \text{Al}_2(\text{SO}_4)_3 \rightarrow \text{Al}_2\text{O}_3 + 3 \text{SO}_3 ]

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Aluminium hydroxide and sulfuric acid.

    Decomposition: Aluminium oxide and sulfur trioxide.

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

    Aluminium Potassium Sulfate Dodecahydrate (AlK(SO₄)₂·12H₂O):

    Ammonium Aluminium Sulfate Dodecahydrate (NH₄Al(SO₄)₂·12H₂O):

Uniqueness: Aluminium sulfate octadecahydrate is unique due to its high water content, which enhances its solubility and effectiveness as a coagulating agent. Its ability to form large, easily removable flocs makes it particularly valuable in water treatment applications .

Properties

IUPAC Name

dialuminum;trisulfate;octadecahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Al.3H2O4S.18H2O/c;;3*1-5(2,3)4;;;;;;;;;;;;;;;;;;/h;;3*(H2,1,2,3,4);18*1H2/q2*+3;;;;;;;;;;;;;;;;;;;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVQGJHFDJVOOB-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Al2H36O30S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50892432
Record name Aluminum sesquisulfate octadecahydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index]
Record name Aluminum sulfate octadecahydrate
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CAS No.

7784-31-8
Record name Patent alum
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Record name Aluminum sesquisulfate octadecahydrate
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Record name Sulfuric acid, aluminum salt (3:2), octadecahydrate
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Record name ALUMINIUM SULFATE OCTADECAHYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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